molecular formula C18H13ClFN3O2 B2468676 1-(3-Chlorophenyl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 946376-34-7

1-(3-Chlorophenyl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2468676
CAS RN: 946376-34-7
M. Wt: 357.77
InChI Key: XSFRVOLZQCRDBF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as CPP-115, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors and has been found to have potential therapeutic applications in the treatment of a variety of neurological disorders.

Scientific Research Applications

Anticancer Potential

  • Apoptosis Inducers and Anticancer Agents : Compounds related to 1,2,4-oxadiazoles, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers, showing activity against certain cancer cell lines. They act by arresting cells in the G(1) phase, leading to apoptosis. These compounds target TIP47, an IGF II receptor binding protein, indicating their potential as anticancer agents (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

  • Synthesis and Activity Prediction : Studies on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, including analogs of the specified compound, have been conducted. The structures of these compounds were confirmed using various methods, and predictions of their biological activities were presented (Kharchenko et al., 2008).

Structural Characterization

  • Isostructural Compounds : Research on isostructural compounds with similar chemical frameworks, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, has been conducted. These studies include detailed structural characterization through crystal diffraction, providing insights into the molecular conformation and planarity (Kariuki et al., 2021).

Antioxidant Activity

  • Antioxidant Properties : Research on related 1,2,4-oxadiazole derivatives, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has shown potent antioxidant activities. These activities are measured by methods like DPPH radical scavenging, indicating their potential as antioxidants (Tumosienė et al., 2019).

Antimicrobial and Cytotoxicity Studies

  • Antimicrobial Activity and Cytotoxicity : Novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds show promising antibacterial and antifungal effects, with some exhibiting low levels of cytotoxicity, highlighting their potential in antimicrobial applications (Desai et al., 2016).

Halogen Bonding in Crystal Packing

  • Crystal Packing and Non-Covalent Interactions : A study on 1,2,4-oxadiazole derivatives has investigated the role of non-covalent interactions like lone pair-π interaction and halogen bonding in their crystal packing. Such studies are crucial for understanding the molecular interactions and stability of these compounds (Sharma et al., 2019).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-12-4-3-5-13(9-12)23-10-11(8-16(23)24)18-21-17(22-25-18)14-6-1-2-7-15(14)20/h1-7,9,11H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFRVOLZQCRDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

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